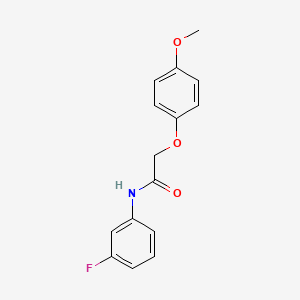

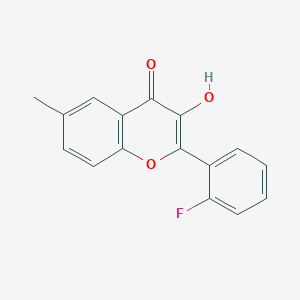

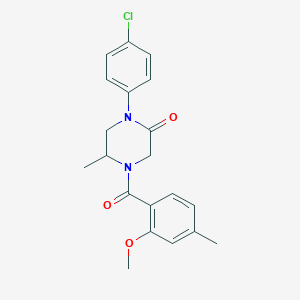

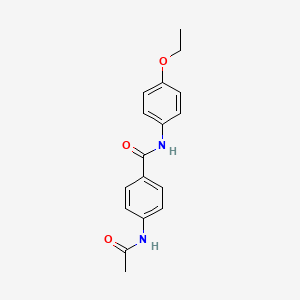

2-(2-fluorophenyl)-3-hydroxy-6-methyl-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-fluorophenyl)-3-hydroxy-6-methyl-4H-chromen-4-one is a compound with potential applications in various fields due to its unique chemical structure and properties. It is part of the chromen-4-one family, known for its diverse biological activities.

Synthesis Analysis

The synthesis of related chromen-4-one compounds typically involves reactions like the Knoevenagel reaction, as demonstrated in the synthesis of 3,3'-[(4-hydroxyphenyl)methyl] bis-(4-hydroxy-2H-chromen-2-one) (Elenkova et al., 2014). This method could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

Studies on similar compounds reveal that they often form crystal structures with specific spatial arrangements. For instance, 2-(4-Fluorophenyl)-2H-chromen-4(3H)-one forms inversion dimers through weak hydrogen bonds, displaying a herringbone pattern in its crystal structure (Wera et al., 2012).

Chemical Reactions and Properties

Chromen-4-one derivatives undergo various chemical reactions, including cyclization and substitution, as seen in the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester (Pimenova et al., 2003). These reactions often lead to the formation of new compounds with altered properties.

Physical Properties Analysis

The physical properties of chromen-4-one derivatives are influenced by their molecular structure. The compound 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, for example, was characterized using NMR, UV, and mass spectral data (Manolov et al., 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of chromen-4-one derivatives can be ascertained through various analytical techniques. For instance, the synthesis and characterization of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one involved detailed analysis of its chemical structure and interactions (Sharma et al., 2013).

Applications De Recherche Scientifique

Fluorescent Properties and Sensing Applications : This compound demonstrates notable fluorescent properties, making it useful in sensor development. For instance, Uchiyama et al. (2006) described a fluorophore with similar structure exhibiting strong fluorescence in protic solvents, applicable in developing new fluorogenic sensors (Uchiyama et al., 2006). Similarly, Hu et al. (2014) developed a fluorescent probe based on a coumarin derivative, which showed significant variation in emission wavelengths when combined with Zn2+, indicating potential use in bio-imaging and environmental applications (Hu et al., 2014).

Photochemical and Thermal Reactions : Delbaere et al. (2003) studied the photochromic behavior of a closely related compound, focusing on its photoisomerization processes, which can be crucial for understanding the compound's reactivity under different light conditions (Delbaere et al., 2003).

Synthesis and Physico-Chemical Properties : Research by Elenkova et al. (2014) on a similar compound highlighted its sensitivity to solvent polarity and hydrogen bonding, which is essential for understanding its interactions in various environments (Elenkova et al., 2014).

Chemical Sensing and Detection Applications : Jo et al. (2014) described a chemosensor based on a similar structure that showed a color change in the presence of Cu2+ ions, demonstrating its potential as a colorimetric sensor in environmental and analytical chemistry (Jo et al., 2014).

Molecular Interactions and Mechanisms : Studies like those by Ma and Huang (2016) employed computational methods to investigate the excited-state proton transfer mechanisms in derivatives of chromen-4-one, providing insights into the molecular interactions and behaviors of these compounds (Ma & Huang, 2016).

Propriétés

IUPAC Name |

2-(2-fluorophenyl)-3-hydroxy-6-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO3/c1-9-6-7-13-11(8-9)14(18)15(19)16(20-13)10-4-2-3-5-12(10)17/h2-8,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGISZMLULLRBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5512717.png)

![N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B5512743.png)

![1-(3-chlorophenyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5512756.png)

![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5512759.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5512777.png)

![5-bromo-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5512787.png)